2-Bromo-6-methoxy-4-nitrophenol

描述

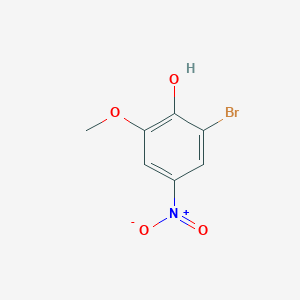

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-6-3-4(9(11)12)2-5(8)7(6)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPTYZWBPLCFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 6 Methoxy 4 Nitrophenol

Retrosynthetic Analysis of 2-Bromo-6-methoxy-4-nitrophenol

A retrosynthetic analysis of this compound reveals that the target molecule can be disconnected at the carbon-bromine and carbon-nitro bonds. The primary precursor identified through this analysis is 4-methoxyphenol (B1676288). This starting material is commercially available and provides a suitable scaffold for the sequential introduction of the bromo and nitro groups. The methoxy (B1213986) and hydroxyl groups on the precursor will dictate the positions of electrophilic attack.

Classical Synthetic Routes to this compound from Precursors

The classical synthesis of this compound typically involves a two-step electrophilic aromatic substitution sequence starting from 4-methoxyphenol. lookchem.com

Sequential Bromination and Nitration of Substituted Phenols (e.g., 4-Methoxyphenol)

The synthesis commences with the nitration of 4-methoxyphenol. lookchem.com This is followed by the bromination of the resulting intermediate, 4-methoxy-2-nitrophenol, to yield the final product. lookchem.com An alternative, though less common, approach could involve the initial bromination of 4-methoxyphenol to form 2-bromo-4-methoxyphenol (B98834), followed by nitration. lookchem.comnih.gov However, the order of these steps is crucial for achieving the desired substitution pattern.

A multi-step reaction has been described involving the nitration of 4-methoxyphenol with nitric acid in acetic acid, followed by bromination using bromine and potassium bromide in a water/acetic acid mixture. lookchem.com Another reported method involves the nitration of 2-bromo-4-methoxyphenol with nitric acid in ethyl acetate (B1210297). lookchem.com

Key Intermediates, Reaction Conditions, and Electrophilic Directing Effects

The synthesis of this compound relies on the directing effects of the substituents on the phenol (B47542) ring. The hydroxyl (-OH) and methoxy (-OCH3) groups are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance (+M effect). aakash.ac.inwikipedia.orgsavemyexams.com This increased electron density makes the ring more susceptible to electrophilic attack. refinerlink.comyoutube.com

In the case of 4-methoxyphenol, the para position is already occupied by the methoxy group. Therefore, electrophilic substitution is directed to the ortho positions (positions 2 and 6) relative to the hydroxyl group. savemyexams.comchemistrysteps.com

The nitration of 4-methoxyphenol is typically carried out using dilute nitric acid at a controlled temperature to prevent over-nitration and oxidative side reactions. byjus.com The initial nitration is expected to occur at one of the ortho positions to the strongly activating hydroxyl group.

The subsequent bromination of the nitrated intermediate is then performed. Halogenation of phenols can often proceed without a Lewis acid catalyst due to the highly activated nature of the ring. byjus.com The nitro group is a deactivating, meta-directing group. wikipedia.org However, the combined activating and ortho-directing influence of the hydroxyl and methoxy groups will still govern the position of the incoming bromine electrophile, directing it to the remaining vacant ortho position.

For instance, a synthesis of the related compound 2-bromo-4-methyl-6-nitrophenol (B1265902) involves the nitration of 2-bromo-4-methylphenol (B149215) using a mixture of nitric acid and sulfuric acid. chemicalbook.com Similarly, the synthesis of 2-bromo-6-nitrophenol (B84729) has been achieved by nitrating 2-bromophenol (B46759) with sodium nitrate (B79036) in sulfuric acid and water. chemicalbook.com

Interactive Data Table: Classical Synthesis Parameters

| Step | Reactant | Reagents | Solvent(s) | Temperature (°C) | Key Intermediate |

| 1. Nitration | 4-Methoxyphenol | Nitric Acid | Acetic Acid | 20 | 4-Methoxy-2-nitrophenol |

| 2. Bromination | 4-Methoxy-2-nitrophenol | Bromine, Potassium Bromide | Water, Acetic Acid | 20 | This compound |

| Alternative Step 1 | 2-Bromo-4-methoxyphenol | Nitric Acid | Ethyl Acetate | 0-20 | This compound |

This table is based on reported synthetic routes and serves as a general guide. lookchem.com

Emerging and Sustainable Synthetic Approaches for this compound

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods, which can be applied to the synthesis of compounds like this compound.

Catalytic Synthesis Innovations for Halogenation and Nitration Reactions

Innovations in catalysis offer greener alternatives to traditional methods. For nitration, solid acid catalysts such as zeolites (e.g., ZSM-5), sulfated titania, and montmorillonite (B579905) KSF with bismuth(III) nitrate have been explored to replace corrosive and hazardous acids like sulfuric acid. researchgate.net These catalysts are often recoverable and reusable, reducing waste. researchgate.net Phase-transfer catalysts, such as tetra-n-butylammonium bromide, have been shown to accelerate the rate of bromination and nitration reactions, even with less reactive substrates, and can enable the use of milder reaction conditions. researchgate.net For instance, highly selective nitration of phenols has been achieved using dilute nitric acid in a two-phase system with a phase-transfer catalyst. researchgate.net

Green Chemistry Principles and Methodological Enhancements in Phenolic Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of synthesizing substituted phenols, this involves using less hazardous solvents, developing catalytic methods to reduce the use of stoichiometric reagents, and improving energy efficiency. nih.gov

Optimization of Reaction Parameters, Selectivity, and Yields in Multi-Step Syntheses

The efficiency of a multi-step synthesis is highly dependent on the optimization of each reaction step. Key parameters that are typically adjusted include temperature, reaction time, catalyst choice, and solvent. The goal is to maximize the yield of the desired product while minimizing the formation of unwanted byproducts, thus ensuring high selectivity.

A potential synthetic pathway to this compound could start from 2-Bromo-6-nitrophenol. This commercially available intermediate can be methylated to introduce the methoxy group. The etherification reaction conditions, such as the choice of methylating agent, base, and solvent, would need to be optimized. For instance, in a similar synthesis, the benzylation of 2-bromo-6-nitrophenol was achieved with benzyl (B1604629) chloride in acetone, using potassium carbonate as the base and potassium iodide as a catalyst, with the reaction proceeding at reflux for 15 hours. google.com For methylation, a similar setup could be employed using a methylating agent like methyl iodide.

Alternatively, a synthesis could commence with 2-methoxyphenol, which would then undergo bromination and nitration. The order of these steps would be critical to ensure the correct regioselectivity. The hydroxyl and methoxy groups are both ortho-, para-directing groups. Bromination of 2-methoxyphenol would likely yield a mixture of isomers, which would then need to be nitrated. The nitration of phenolic compounds is sensitive to reaction conditions. The use of dilute nitric acid at room temperature tends to favor mono-nitration, while concentrated nitric acid can lead to multiple nitration products. savemyexams.com

The optimization of nitration reactions for substituted phenols has been a subject of study. For example, in the synthesis of the related compound 2-ethoxy-4-nitrophenol (B1581399) from 2-ethoxyphenol, different nitrating systems were compared. It was found that using ferric nitrate as a catalyst for nitration could be an effective strategy. researchgate.net Such findings for analogous systems can guide the optimization of the synthesis of this compound.

The following table illustrates typical parameters that are optimized in the synthesis of substituted nitrophenols, based on findings for analogous compounds.

Table 1: Optimization of Reaction Parameters in the Synthesis of Substituted Nitrophenols

| Parameter | Variation | Effect on Selectivity and Yield | Reference |

|---|---|---|---|

| Nitrating Agent | Dilute HNO₃ vs. Concentrated HNO₃ | Dilute nitric acid favors mono-nitration, while concentrated nitric acid can lead to di- or tri-nitrated products. savemyexams.com | savemyexams.com |

| Catalyst | Use of Ferric Nitrate | Can improve yield and simplify post-treatment in the nitration of ethoxyphenols. researchgate.net | researchgate.net |

| Temperature | 0°C to Room Temperature vs. Reflux | Lower temperatures can increase selectivity for certain isomers and prevent over-reaction. chemicalbook.com | chemicalbook.com |

| Base (for etherification) | K₂CO₃, NaOH | The choice of base can influence the reaction rate and yield of the etherification step. google.com | google.com |

| Solvent | Acetone, Dichloromethane (B109758) | The solvent can affect the solubility of reactants and the reaction pathway. google.comchemicalbook.com | google.comchemicalbook.com |

Purification and Isolation Techniques for this compound (e.g., Chromatography, Recrystallization)

Following the synthesis, the crude product of this compound will likely contain unreacted starting materials, reagents, and isomeric byproducts. Therefore, effective purification techniques are essential to isolate the compound in a pure form. The most common methods for the purification of nitrophenols are column chromatography and recrystallization.

Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. wpmucdn.com For nitrophenols, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. researchgate.net The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. A solvent system, or eluent, is then passed through the column to separate the components.

The choice of eluent is critical for achieving good separation. A less polar eluent will cause less polar compounds to travel down the column faster, while a more polar eluent will move more polar compounds. For substituted nitrophenols, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like dichloromethane or ethyl acetate is often used. wpmucdn.comrsc.org The polarity of the eluent can be gradually increased during the separation (gradient elution) to effectively separate compounds with a wide range of polarities. rochester.edu The separation is monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). libretexts.org

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the desired compound and the impurities in a particular solvent or solvent mixture. mt.com An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures. mt.com

For nitrophenols, a variety of organic solvents can be considered for recrystallization. The choice of solvent depends on the specific polarity of the this compound. Common solvents for the recrystallization of nitro and bromo compounds include ethanol, methanol (B129727), acetone, and ethyl acetate, sometimes in combination with water or hydrocarbons like hexanes. pitt.edu The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any remaining impurities.

The following table provides a summary of purification techniques applicable to this compound, based on methods used for similar compounds.

Table 2: Purification Techniques for Substituted Nitrophenols

| Technique | Details | Expected Outcome | Reference |

|---|

| Silica Gel Column Chromatography | Stationary Phase: Silica Gel Mobile Phase (Eluent): Mixtures of Hexanes/Dichloromethane or Petroleum Ether/Ethyl Acetate | Separation of the desired product from isomers and other impurities based on polarity. wpmucdn.comrsc.org | wpmucdn.comrsc.org | | Recrystallization | Solvent Selection: Ethanol, Methanol, Acetone, Ethyl Acetate, or mixtures thereof. | Removal of soluble and insoluble impurities to obtain a highly pure crystalline product. mt.compitt.edu | mt.compitt.edu |

The successful application of these purification techniques is crucial for obtaining this compound with the high purity required for subsequent applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methoxy 4 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond Connectivity Analysis.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of 2-Bromo-6-methoxy-4-nitrophenol, cross-peaks would be observed between coupled protons. However, given the likely isolated nature of the aromatic protons in the proposed structure, significant COSY correlations in the aromatic region might be absent, which in itself is a key piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the signal of each aromatic proton to the signal of the carbon atom it is attached to. Similarly, the methoxy (B1213986) protons' signal will correlate with the methoxy carbon's signal. This allows for the direct assignment of protonated carbons. doi.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this method excellent for functional group identification and for obtaining a unique "molecular fingerprint."

In the FT-IR and Raman spectra of this compound, characteristic bands would be observed for the various functional groups. longdom.orgnih.gov

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

N-O Stretches: The nitro group exhibits two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C=C Aromatic Stretches: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

C-O Stretches: The C-O stretching of the phenol (B47542) and the methoxy group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, usually in the range of 500-700 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.gov While some vibrations are strong in the IR spectrum, others may be more intense in the Raman spectrum, offering complementary information.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methoxy -OCH₃ | C-H Stretch | 2850-2960 |

| Nitro -NO₂ | Asymmetric Stretch | 1500-1570 |

| Nitro -NO₂ | Symmetric Stretch | 1300-1370 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aryl-O (Phenol) | C-O Stretch | 1180-1260 |

| Aryl-O (Methoxy) | C-O Stretch | 1020-1075 (asymmetric), ~1250 (symmetric) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.03 g/mol ). guidechem.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak will be observed. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. libretexts.org Potential fragmentation pathways for this compound could include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or a methyl radical (-CH₃) from the methoxy group. The relative abundance of these fragment ions can provide insights into the stability of different parts of the molecule.

Table 3: Expected Mass Spectrometry Peaks for this compound

| m/z Value | Possible Fragment | Interpretation |

|---|---|---|

| 247/249 | [M]⁺ | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |

| 232/234 | [M - CH₃]⁺ | Loss of a methyl radical |

| 217/219 | [M - NO]⁺ | Loss of nitric oxide |

| 201/203 | [M - NO₂]⁺ | Loss of a nitro group |

| 188/190 | [M - CO - CH₃]⁺ | Loss of carbon monoxide and a methyl radical |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing Analysis.

A single-crystal X-ray diffraction study of this compound would yield a detailed structural model. This would confirm the planar nature of the benzene (B151609) ring and provide precise measurements of the C-C, C-O, C-N, C-Br, and O-H bond lengths. The bond angles between the substituents and the benzene ring would also be accurately determined. Furthermore, the analysis would reveal any intramolecular hydrogen bonding, for instance, between the phenolic hydroxyl group and the adjacent methoxy group or nitro group. The crystal packing analysis would show intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing and Tautomerism Studies.

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro and hydroxyl groups. The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring. The electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups can cause a bathochromic shift (red shift) of the absorption maxima compared to unsubstituted benzene. A characteristic absorption maximum for 2-bromo-4-methoxy-6-nitrophenol (B46799) is reported at 394 nm in methanol (B129727). chemicalbook.com

The study of the UV-Vis spectrum at different pH values can be used to determine the pKa of the phenolic hydroxyl group and to investigate potential tautomeric equilibria. doi.org For example, upon deprotonation of the phenol in basic solution, a significant change in the absorption spectrum is expected due to the formation of the phenolate (B1203915) anion, which has a more extended conjugated system.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While not all molecules are fluorescent, the presence and characteristics of fluorescence can provide additional information about the electronic structure and rigidity of the molecule. The nitro group often quenches fluorescence, so this compound may exhibit weak or no fluorescence.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 2 Bromo 6 Methoxy 4 Nitrophenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular geometry and electronic properties of organic compounds. For 2-Bromo-6-methoxy-4-nitrophenol, these calculations would provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. It is expected that the benzene (B151609) ring would be largely planar, with the substituents (bromo, methoxy (B1213986), nitro, and hydroxyl groups) lying in or slightly out of the plane.

The presence of rotatable bonds, such as in the hydroxyl (-OH) and methoxy (-OCH₃) groups, means that this compound can exist in different conformations. Computational methods would be employed to optimize the geometry of these various conformers to determine their relative energetic stabilities. The most stable conformation would correspond to the global minimum on the potential energy surface. This stability is influenced by a combination of electronic effects (resonance, induction) and steric hindrance between the adjacent bulky bromo, methoxy, and hydroxyl groups. Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the methoxy or nitro group would also be a key factor in determining the most stable conformation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. googleapis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the electron-donating methoxy and hydroxyl groups. Conversely, the LUMO would likely be centered on the electron-withdrawing nitro group. This distribution dictates the molecule's reactivity towards electrophiles and nucleophiles.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Illustrative Global Reactivity Descriptors for a Substituted Nitrophenol (Note: The following values are hypothetical and for illustrative purposes, based on typical ranges for similar compounds.)

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.0 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.25 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.25 |

| Global Electrophilicity Index | ω = χ²/2η | 4.01 |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, the calculations would show distinct signals for the aromatic protons and the methoxy protons. The predicted ¹³C spectrum would show signals for each unique carbon atom, with the carbons attached to electronegative atoms (O, N, Br) showing characteristic downfield shifts.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. Key predicted vibrations for this molecule would include the O-H stretching of the phenol group, C-H stretching of the aromatic ring and methoxy group, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-O and C-Br stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. The predicted λmax values would correspond to transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals, which are characteristic of nitrophenolic systems. googleapis.com

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These would be concentrated around the oxygen atoms of the nitro, hydroxyl, and methoxy groups.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These would be expected around the hydrogen atom of the hydroxyl group and potentially near the carbon atoms of the aromatic ring due to the influence of the electron-withdrawing groups.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

While specific reactions for this compound are not detailed here, computational modeling is a standard method for investigating reaction mechanisms. For instance, if this molecule were to undergo a nucleophilic aromatic substitution, computational methods could be used to model the reaction pathway. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. Such studies provide deep insights into the feasibility and kinetics of a chemical reaction.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent like water or methanol (B129727). MD simulations would track the movement of atoms over time, providing information on:

Conformational Dynamics: How the molecule samples different conformations in solution.

Solvent Effects: The arrangement of solvent molecules around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the phenolic proton or nitro group oxygens and water molecules.

Transport Properties: Diffusion coefficients and other properties related to the molecule's movement in the solvent.

Reactivity Profile and Reaction Mechanisms of 2 Bromo 6 Methoxy 4 Nitrophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

The reactivity of the aromatic ring of 2-Bromo-6-methoxy-4-nitrophenol towards substitution is governed by the cumulative electronic and steric effects of its substituents.

Electrophilic Aromatic Substitution (EAS): The phenolic hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are potent activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. refinerlink.comucalgary.caquora.com Conversely, the nitro (-NO2) group is a strong deactivating, meta-directing group because of its powerful electron-withdrawing nature through both resonance and inductive effects. libretexts.org The bromine atom (-Br) is a deactivating group due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions because of resonance effects involving its lone pairs. youtube.com

In this compound, the positions on the ring are C1-OH, C2-Br, C3-H, C4-NO2, C5-H, and C6-OCH3. The two available protons for substitution are at C3 and C5.

Position C3: This position is ortho to the deactivating nitro group and the activating methoxy group, and meta to the activating hydroxyl group and the deactivating bromo group.

Position C5: This position is ortho to the deactivating nitro group and the activating methoxy group, and para to the activating hydroxyl group.

The powerful activating effects of the hydroxyl and methoxy groups dominate, making the ring more susceptible to electrophilic attack than benzene (B151609) itself, despite the presence of two deactivating groups. pressbooks.pub The primary directing influence comes from the hydroxyl and methoxy groups, which strongly activate the positions ortho and para to them. The C5 position is para to the hydroxyl group and ortho to the methoxy group, making it the most electronically enriched and sterically accessible site for an incoming electrophile. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially at the C5 position. refinerlink.comucalgary.ca

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is rendered electron-deficient by the potent electron-withdrawing nitro group, which facilitates nucleophilic attack. wikipedia.orglibretexts.org For a nucleophilic aromatic substitution to occur readily via the SNAr mechanism, a strong electron-withdrawing group must be positioned ortho or para to a good leaving group. pressbooks.pubmasterorganicchemistry.com

In this molecule, the bromine atom at C2 is a potential leaving group. It is ortho to the hydroxyl group and meta to the nitro group. A more likely scenario for SNAr involves the displacement of the bromo group, which is activated by the para-nitro group. The reaction proceeds through a negatively charged intermediate, a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. wikipedia.orgpressbooks.pub Therefore, the bromine atom can be displaced by strong nucleophiles. The rate of substitution is enhanced by the electron-withdrawing nature of the substituents, which stabilize the carbanionic intermediate. masterorganicchemistry.com

Functional Group Transformations of this compound

The functional groups of this compound can be selectively modified to yield a variety of derivatives.

Reduction of the Nitro Group to Amino Derivatives (e.g., 2-Bromo-6-methoxy-4-aminophenol)

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org Several methods are available for this conversion, with chemoselectivity being a key consideration to avoid altering the bromo, methoxy, or hydroxyl functionalities.

Commonly employed methods for nitroarene reduction include:

Catalytic Hydrogenation: This is a highly effective method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While Pd/C is very efficient, it can sometimes lead to dehalogenation, particularly with aryl bromides. commonorganicchemistry.com Raney nickel is often a milder alternative that may preserve the C-Br bond.

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in an acidic medium (like acetic or hydrochloric acid) are classic and mild methods for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na2S) or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group in dinitro compounds and are generally compatible with other functional groups. commonorganicchemistry.com

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst like Pd/C or Fe. rsc.orgrsc.org

The reaction pathway for the reduction of nitroarenes is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. rsc.org For this compound, a careful selection of reagents is necessary to achieve the desired 2-Bromo-6-methoxy-4-aminophenol without side reactions like debromination. Systems like Fe/NH4Cl or SnCl2/HCl are often preferred for their chemoselectivity. psu.edu

Derivatization of the Phenolic Hydroxyl and Methoxy Groups (e.g., Etherification, Esterification)

Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This anion is a potent nucleophile and can participate in various reactions.

Etherification (Williamson Ether Synthesis): The phenoxide, generated by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate, can react with alkyl halides (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

Esterification: The phenol can be acylated to form esters. This is typically achieved by reacting the phenol with an acid chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Methoxy Group: The methoxy group (-OCH3) is generally a stable ether linkage and is unreactive under the conditions used for derivatizing the phenolic hydroxyl group. Cleavage of the methoxy group to the corresponding phenol would require harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr3).

Halogen Exchange Reactions and Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond in this compound is a key site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Halogen Exchange: While less common for aryl bromides compared to iodides, the bromo substituent could potentially be exchanged for another halogen, such as iodine (via Finkelstein-type reaction conditions, though challenging for aryl halides) or fluorine, under specific conditions, possibly involving photoredox catalysis. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as an excellent handle for a variety of these reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Stille Coupling: Coupling with an organotin compound, catalyzed by palladium.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a strong base.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond with the alkyne.

The success of these reactions depends on the choice of catalyst, ligands, base, and solvent to ensure compatibility with the other functional groups on the aromatic ring.

Acid-Base Properties and Proton Transfer Equilibria (Mechanistic Aspects of Phenolic Acidity)

Phenols are generally weak acids, but their acidity is significantly influenced by the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups increase acidity by stabilizing the resulting phenoxide anion, while electron-donating groups decrease acidity. pharmaguideline.comquora.combrainly.in

In this compound, the substituents have competing effects:

Electron-Withdrawing Groups (-NO2, -Br): The nitro group is a very strong electron-withdrawing group, particularly from the para position, where it can delocalize the negative charge of the phenoxide ion through resonance. libretexts.orgbyjus.comquora.com The bromine atom also withdraws electron density via its inductive effect. Both of these groups enhance the acidity of the phenol.

Electron-Donating Groups (-OH, -OCH3): The hydroxyl group itself is the site of deprotonation. The methoxy group is electron-donating through resonance but weakly electron-withdrawing through induction. Its net effect is generally considered to be electron-donating, which would typically decrease acidity.

The stability of the conjugate base (phenoxide ion) is key to this enhanced acidity. The negative charge on the oxygen atom is delocalized into the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, as shown in resonance structures. This charge dispersal stabilizes the anion, shifting the proton transfer equilibrium towards dissociation.

Photochemical Reactivity and Light-Induced Transformation Mechanisms

The photochemical behavior of this compound is anticipated to be complex, involving potential reactions of both the nitrophenol and the aryl bromide moieties. nih.gov

Nitrophenol Transformations: Nitrophenols are known to undergo photocatalytic degradation, often in the presence of semiconductor photocatalysts like TiO2. acs.orgfrontiersin.orgacs.org Under irradiation, especially with UV light, these compounds can be broken down into smaller aliphatic compounds and eventually mineralized to CO2, water, nitrate (B79036), and ammonium ions. cnr.it The mechanism often involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring. cnr.itmdpi.com

Aryl Halide Photochemistry: Halogenated aromatic compounds can undergo photodehalogenation upon irradiation with UV light. researchgate.net This process typically involves the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to yield the dehalogenated product. For this compound, this could lead to the formation of 2-methoxy-4-nitrophenol.

The specific photochemical pathway would depend on the reaction conditions, including the wavelength of light, the solvent, and the presence of other substances (like photosensitizers or photocatalysts). Electronic excitation of the molecule could lead to various competing processes, including C-Br bond cleavage, reactions involving the nitro group, or degradation of the entire aromatic system. nih.gov

Thermal Stability and Mechanistic Decomposition Pathways under Various Conditions

The thermal stability of this compound is expected to be governed by the weakest bonds within the molecule and the potential for intramolecular interactions between its substituent groups—the nitro, bromo, methoxy, and hydroxyl groups. In nitroaromatic compounds, the C–NO₂ bond is often the most thermally labile, and its cleavage is a common initial step in decomposition. dtic.mildtic.mil

General Decomposition Pathways of Related Compounds

The decomposition of this compound is likely to proceed through several competing pathways, with the predominant route depending on factors such as temperature, pressure, and the presence of an oxidizing or inert atmosphere. The primary decomposition mechanisms for nitroaromatic compounds typically involve the homolytic cleavage of the C–NO₂ bond or a nitro-nitrite isomerization followed by the cleavage of the O–NO bond. dtic.mil

For methoxy-substituted phenols, such as guaiacols, a common initial decomposition step is the loss of a methyl radical from the methoxy group. nih.govacs.org The presence of a hydroxyl group ortho to the methoxy group, as is the case in this compound, can influence the subsequent reactions of the resulting phenoxy radical.

The presence of a bromine atom on the aromatic ring would also play a role in the decomposition process, potentially through the cleavage of the C-Br bond at higher temperatures or by influencing the electronic properties of the aromatic ring and the stability of radical intermediates.

Inferred Decomposition Mechanisms for this compound

Based on the behavior of analogous compounds, the following decomposition pathways can be proposed for this compound under thermal stress:

C–NO₂ Bond Homolysis: This is a common primary step for many nitroaromatic compounds, leading to the formation of a phenoxy radical and a nitrogen dioxide (NO₂) radical. dtic.mildtic.mil The resulting radicals can then participate in a variety of secondary reactions.

Nitro-Nitrite Isomerization: The nitro group can isomerize to a nitrite (B80452) group (–ONO), followed by the cleavage of the weaker O–NO bond. This pathway also results in the formation of a phenoxy radical and a nitric oxide (NO) radical. dtic.mil

O–CH₃ Bond Homolysis: Drawing parallels with methoxyphenols, the cleavage of the methyl group from the methoxy ether linkage is another plausible initial step. nih.govacs.org This would result in a different phenoxy radical and a methyl radical.

Intramolecular Hydrogen Transfer: The presence of a hydroxyl group ortho to the nitro group could potentially facilitate an intramolecular hydrogen transfer, although this is less commonly cited as a primary thermal decomposition pathway compared to C-NO₂ bond cleavage.

Following these initial steps, a cascade of secondary reactions would likely occur, including decarbonylation, demethylation, and fragmentation of the aromatic ring, leading to the formation of smaller, more stable molecules. The pyrolysis of phenolic compounds is known to produce a range of products including water, carbon monoxide, carbon dioxide, methane, and various phenolic derivatives. nih.gov

Decomposition Products of Structurally Related Compounds

While specific data for this compound is unavailable, the following tables summarize the typical thermal decomposition products observed for related classes of compounds.

Table 1: Common Thermal Decomposition Products of Nitroaromatic Compounds

| Initial Reactant Class | Primary Decomposition Products | Secondary/Final Products |

| Nitroaromatics | Phenoxy radicals, NO₂, NO | H₂O, CO, CO₂, N₂, various hydrocarbons |

This table provides a generalized summary based on studies of various nitroaromatic compounds. dtic.mildtic.mil

Table 2: Observed Pyrolysis Products of Methoxyphenols (Guaiacols)

| Initial Reactant | Temperature Range | Major Decomposition Products |

| Methoxyphenols | Up to 1275 K | Phenol, Cyclopentadienone, Acetylene, Vinylacetylene, Methyl Radicals |

Data from pyrolysis studies of o-, m-, and p-methoxyphenol. nih.govacs.org

The actual decomposition of this compound would involve a combination of these processes, making its thermal degradation profile complex and highly dependent on the specific conditions.

Research on 2 Bromo 6 Methoxy 4 Nitrophenol As a Precursor in Advanced Materials and Organic Synthesis

A Versatile Building Block for Complex Organic Molecules

The strategic placement of the bromo, methoxy (B1213986), and nitro groups on the phenolic ring makes 2-Bromo-6-methoxy-4-nitrophenol a highly valuable and versatile intermediate in the synthesis of complex organic molecules. lookchem.comchemicalbook.com The differential reactivity of these groups allows for selective chemical transformations, paving the way for the construction of intricate molecular frameworks.

The bromine atom can be readily substituted through various cross-coupling reactions, the nitro group can be reduced to an amine, and the phenolic hydroxyl and methoxy groups can be manipulated to introduce further complexity. This multi-functional nature allows for a stepwise and controlled approach to building elaborate molecules.

Crafting Natural Product Analogs and Bioactive Scaffolds

While direct synthesis of natural products using this compound is not extensively documented, its derivatives are instrumental in creating analogs of naturally occurring bromophenols, which are significant secondary metabolites found in marine algae. chemicalbook.com Researchers have synthesized a series of methylated and acetylated bromophenol derivatives that have shown potential antioxidant and anticancer activities. chemicalbook.com

The core structure of this compound serves as a scaffold that can be elaborated upon to generate libraries of bioactive compounds. For instance, related 2-amino-4-nitrophenol (B125904) derivatives have been used to create heterocyclic compounds like 1,4-benzoxazines and 1,5-benzoxazepines, which are important pharmacophores. evitachem.com

Forging Chemical Intermediates for Advanced Synthetic Pathways

The primary and most documented application of this compound is its role as a key intermediate in multi-step synthetic sequences. chemicalbook.comchemicalbook.com It serves as a precursor for the synthesis of other important chemical building blocks. For example, it can be readily converted to 2-Amino-6-bromo-4-methoxyphenol. chemicalbook.commedchemexpress.com This transformation, involving the reduction of the nitro group to an amine, opens up new avenues for further chemical modifications, such as diazotization and coupling reactions, or the formation of amide and imine bonds.

Furthermore, a related compound, 2-bromo-6-nitrophenol (B84729), is a known intermediate in the synthesis of N-Hydroxy Eltrombopag, a derivative of Eltrombopag, which is an agonist for the thrombopoietin receptor. chemicalbook.com This highlights the potential of such substituted nitrophenols in the development of pharmaceutically active compounds.

Pioneering Functional Polymers and Oligomers

Currently, there is limited direct evidence in the scientific literature detailing the use of this compound in the design and synthesis of functional polymers and oligomers. However, the inherent functionalities of the molecule suggest a strong potential for its application in this field. The presence of the phenolic hydroxyl group and the reactive bromine atom could allow it to be incorporated into polymer backbones or as a pendant group.

The development of polymers from nitrophenol derivatives is an area of active research. These polymers can exhibit interesting electronic and optical properties. The ability to chemically modify the nitro and bromo groups post-polymerization would offer a powerful tool for tuning the final properties of the material.

Designing Ligands for Catalysis and Metal Complexation

The structural motifs present in this compound make it an intriguing candidate for the development of specialized ligands for catalysis and metal complexation. While direct applications are not yet widely reported, the synthesis of Schiff base ligands from related aminophenols is a well-established field.

For example, 2-{(E)-[(4-Aminophenyl)imino]methyl}-6-bromo-4-chlorophenol, a structurally similar compound, acts as a bidentate ligand, coordinating with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II) through its phenolic oxygen and azomethine nitrogen atoms. evitachem.com By reducing the nitro group of this compound to an amine and subsequently reacting it with an aldehyde or ketone, analogous Schiff base ligands could be synthesized. These ligands could then be used to form metal complexes with potential applications in catalysis, for instance, in oxidation or cross-coupling reactions.

Exploring Precursors for Optoelectronic Materials

The chromophoric nitro group and the potential for extended conjugation through chemical modification make this compound a molecule of interest as a precursor for optoelectronic materials such as dyes, pigments, and sensors. smolecule.com The λmax of this compound is reported to be 394 nm in methanol (B129727), indicating its absorption of ultraviolet light. chemicalbook.comchemicalbook.com

Derivatives of this compound, particularly those involving the conversion of the nitro group into other functionalities or the extension of the aromatic system, could lead to materials with tailored absorption and emission properties in the visible spectrum. Aromatic nitro compounds are known to be useful in the production of dyes, and the presence of the bromo and methoxy groups provides handles for further tuning the color and performance of such materials. smolecule.com

A Precursor for Advanced Chemical Probes in Mechanistic Biological Research

The development of advanced chemical probes for investigating biological mechanisms is a rapidly advancing field. While specific examples utilizing this compound are not yet prevalent in the literature, its structural features suggest its potential as a precursor for such probes. The phenolic hydroxyl group, for instance, could be a key feature for studying enzyme interactions.

The reactivity of the bromine atom allows for its substitution with fluorescent moieties or other reporter groups. The nitro group can also be a key component in probes designed to detect specific enzymes or cellular environments, as its reduction can lead to a change in fluorescence or other detectable signals. The study of related nitrophenol compounds in biological contexts suggests that derivatives of this compound could be developed as tools to investigate biological processes without involving clinical human trials.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic methods are indispensable for separating 2-Bromo-6-methoxy-4-nitrophenol from reactants, byproducts, and impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this class of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of nitrophenolic compounds. chromatographyonline.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. chromatographyonline.comsielc.com The separation is based on the differential partitioning of the analyte between the two phases. For nitrophenols, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the pH adjusted to control the ionization state of the phenolic hydroxyl group. chromatographyonline.com An acidic pH suppresses the ionization, leading to longer retention times. UV detection is typically used, as the nitroaromatic structure provides strong chromophores. chromatographyonline.com Method development involves optimizing mobile phase composition, pH, and flow rate to achieve baseline separation of all components in a mixture. chromatographyonline.com For instance, an isocratic HPLC method was developed to separate phenol (B47542) and various nitrophenols in under 4 minutes using a monolithic column. chromatographyonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chromolith RP-18e (150 mm × 4.6 mm I.D.) | chromatographyonline.com |

| Mobile Phase | 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) | chromatographyonline.com |

| Flow Rate | 3.0 mL/min | chromatographyonline.com |

| Detection | UV at maximum absorbance wavelength | chromatographyonline.com |

| Analysis Time | < 3.5 minutes for a mix of phenol, 2-nitrophenol, 4-nitrophenol (B140041), etc. | chromatographyonline.com |

Gas Chromatography (GC): GC is highly effective for separating volatile compounds. For nitrophenols, which can be less volatile and prone to interaction with active sites in the GC system, derivatization is often necessary to improve chromatographic performance and sensitivity. researchgate.net This process converts the polar hydroxyl group into a less polar, more volatile ether or ester, such as a trimethylsilyl (B98337) (TMS) derivative. nist.gov The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, like 5% phenyl methyl siloxane. uvs.edu A Flame Ionization Detector (FID) is commonly used for quantification. uvs.edu GC methods have been successfully validated for the analysis of nitrophenols in complex matrices like diesel exhaust particles, demonstrating good reliability with low relative standard deviations for retention times. uvs.edu

Hyphenated Techniques (LC-MS, GC-MS) for Mixture Analysis and Trace Detection in Reaction Monitoring

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are essential for unambiguous identification and trace-level detection of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer. This is particularly useful for analyzing thermally labile or non-volatile compounds like this compound without the need for derivatization. As components elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer, which acts as a highly specific detector. It provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the analyte. This makes LC-MS an invaluable tool for confirming the identity of reaction products and detecting trace impurities during reaction monitoring. For related compounds, LC-MS methods are scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the analysis of volatile compounds and has been extensively used for identifying nitrophenols in environmental and industrial samples. uvs.edu After separation on the GC column (often as derivatives), the eluting compounds are ionized, typically by electron ionization (EI). The resulting mass spectra, which contain a unique pattern of molecular and fragment ions, serve as a chemical fingerprint for identification. researchgate.net This specificity allows for the confident identification of compounds even when they co-elute chromatographically. GC-MS is crucial for reaction monitoring where structurally similar isomers may be present, providing the necessary resolution and identification power to track the consumption of reactants and the formation of specific products and byproducts at low concentrations. researchgate.netuvs.edu

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods are powerful for investigating the redox properties of this compound and for real-time reaction monitoring. These techniques measure the current or potential changes associated with the reduction of the nitro group and the oxidation of the phenolic group. nih.gov

The electrochemical behavior of nitrophenols is complex. The nitro group typically undergoes an irreversible reduction to a hydroxylamine (B1172632), and further to an amine group. nih.gov The phenolic hydroxyl group can be irreversibly oxidized. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to probe these processes. nih.gov By scanning the potential, these methods can identify the potentials at which oxidation and reduction occur, providing insight into the molecule's electronic structure and reactivity. For example, studies on o-nitrophenol have detailed the multiple reduction and oxidation peaks corresponding to various intermediates and products. nih.gov

Furthermore, the change in the oxidation-reduction potential (ORP) of a solution can be used as a control parameter to monitor the progress of a reaction. nih.gov For instance, during the anaerobic reduction of p-nitrophenol to p-aminophenol, a distinct change in the ORP of the culture medium was used to signal the completion of the transformation. nih.gov This principle allows for automated control and monitoring of reactions involving nitrophenol derivatives.

| Compound | Technique | Measured Potential (V vs. reference electrode) | Condition | Reference |

|---|---|---|---|---|

| o-Nitrophenol | Differential Pulse Voltammetry | Oxidation Peak: +0.982 V | pH 4.5 Acetate Buffer | nih.gov |

| o-Nitrophenol | Differential Pulse Voltammetry | Reduction Peak: ~ -0.60 V | pH 4.5 Acetate Buffer | nih.gov |

| p-Nitrophenol | Linear Sweep Voltammetry | Reduction onset: ~ -0.65 V | 0.5 M Na₂SO₄ | metrohm.com |

| Phenolate (B1203915) Ion | Cyclic Voltammetry | Ered°: 0.81 V (vs. NHE) | pH 12 | acs.org |

Spectrophotometric Assays for Concentration Determination in Kinetic and Mechanistic Studies

UV-Visible spectrophotometry is a simple, rapid, and widely used technique for determining the concentration of nitrophenolic compounds in solution, making it ideal for kinetic and mechanistic studies. researchgate.net The method relies on the strong UV-Vis absorbance of the nitroaromatic system.

A key characteristic of nitrophenols is the pH-dependent nature of their UV-Vis spectra. nih.gov In acidic or neutral solution, the compound exists in its protonated form. Upon addition of a base, the phenolic proton is removed to form the phenolate ion. This deprotonation extends the conjugated π-system of the molecule, resulting in a significant bathochromic (red) shift of the maximum absorbance wavelength (λₘₐₓ) and a visible color change, typically from colorless or pale yellow to a deep yellow. researchgate.netresearchgate.net For example, 4-nitrophenol's λₘₐₓ shifts from approximately 317 nm to 400 nm upon formation of the 4-nitrophenolate (B89219) ion. researchgate.net

This distinct spectral shift allows the reaction to be easily monitored. nih.gov By setting the spectrophotometer to the λₘₐₓ of the reactant or product, the change in absorbance over time can be measured. According to the Beer-Lambert law, this change is directly proportional to the change in concentration. This approach is frequently used to study the kinetics of reactions, such as the catalytic reduction of 4-nitrophenol to 4-aminophenol, where the disappearance of the 400 nm peak of the nitrophenolate is tracked over time. researchgate.netnih.govacs.org

| Compound/Form | λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | 317 | Not Specified | Aqueous | researchgate.net |

| 4-Nitrophenolate | 400 | 18,380 ± 90 | 10 mM NaOH, 25 °C | researchgate.netnih.gov |

| 2-Nitrophenol | ~350 | Not Specified | Aqueous | rsc.org |

| This compound | 394 | Not Specified | Methanol | chemdad.com |

Application of NMR and MS in Real-Time Reaction Monitoring and Kinetic Parameter Derivation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful spectroscopic tools that can be adapted for real-time monitoring of chemical reactions, providing detailed structural and quantitative data to derive kinetic parameters.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is an inherently quantitative technique that provides rich structural information, making it excellent for monitoring reaction kinetics. magritek.com By acquiring NMR spectra at regular intervals throughout a reaction, the concentrations of reactants, intermediates, and products can be tracked simultaneously. mestrelab.com For a compound like this compound, the signals of the aromatic protons are distinct and sensitive to changes in the molecular structure. The progress of a reaction can be followed by monitoring the decrease in the intensity of reactant peaks and the corresponding increase in product peaks. quora.com

Modern benchtop NMR spectrometers can be installed in a fume hood and coupled with flow cells, enabling on-line or stopped-flow reaction monitoring. magritek.comrsc.org This setup allows for automated data acquisition and analysis, providing real-time insights into reaction profiles, endpoints, and the presence of transient intermediates. mestrelab.comresearchgate.net From this data, kinetic parameters such as reaction rates and orders can be derived by plotting concentration versus time. mestrelab.com

| Compound | Proton Assignment | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-Nitrophenol | 4-H | 6.99 (dt) | CDCl₃ | oc-praktikum.de |

| 6-H | 7.15 (ddd) | CDCl₃ | oc-praktikum.de | |

| 5-H | 7.58 (dt) | CDCl₃ | oc-praktikum.de | |

| 3-H | 8.14 (dd) | CDCl₃ | oc-praktikum.de | |

| 4-Nitrophenol | H adjacent to -OH | 6.84-7.27 (d) | CDCl₃ | wpmucdn.com |

| H adjacent to -NO₂ | 8.11-8.26 (d) | CDCl₃ | wpmucdn.com |

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a soft ionization source that minimizes fragmentation, can be used for real-time monitoring of species in the gas or liquid phase. By directly sampling a reaction mixture over time, the ion intensities corresponding to the molecular weights of the reactant (m/z 248.03 for C₇H₆BrNO₄) and expected products can be tracked. This data provides a direct measure of the progress of the reaction. Kinetic analysis based on MS data has been applied to study catalytic reactions of nitrophenols, often as part of a hyphenated setup like LC-MS. acs.org The high sensitivity of MS makes it particularly suitable for detecting low-concentration intermediates and for studying reactions where only small amounts of material are available.

Environmental Transformation Pathways and Mechanistic Degradation Studies of 2 Bromo 6 Methoxy 4 Nitrophenol

Photolytic Degradation Mechanisms in Simulated Aquatic and Atmospheric Environments (Academic Focus)

Photodegradation is a significant abiotic process that contributes to the transformation of organic pollutants in the environment. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitized reactions involving other substances present in the environment, such as dissolved organic matter, which produce reactive oxygen species (ROS). researchgate.net

In aquatic systems, the photolytic degradation of brominated phenols often involves the reductive debromination through the hemolytic cleavage of the carbon-bromine (C-Br) bond upon absorption of radiation. nih.gov For 2-Bromo-6-methoxy-4-nitrophenol, this would likely be a primary pathway, leading to the formation of a methoxy-nitrophenol radical and a bromine radical. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy, hydroxyl) groups on the aromatic ring influences the compound's light absorption characteristics and subsequent reactivity.

In the atmosphere, volatile organic compounds are primarily degraded by gas-phase reactions with photochemically generated oxidants, most notably the hydroxyl radical (•OH). The reaction with •OH is expected to be the dominant atmospheric loss process for this compound, should it partition to the atmosphere. The rate of this reaction determines the atmospheric lifetime of the compound.

Table 1: Plausible Photolytic Degradation Steps for this compound

| Step | Mechanism | Description | Potential Products |

| 1 | Direct Photolysis | Absorption of UV radiation leads to the cleavage of the C-Br bond. | 2-Methoxy-4-nitrophenoxyl radical, Bromide ion |

| 2 | Indirect Photolysis (•OH Attack) | Hydroxyl radicals add to the aromatic ring or abstract hydrogen atoms. | Hydroxylated intermediates |

| 3 | Further Oxidation | The initial products undergo further oxidation and ring-opening reactions. | Aliphatic acids, Carbon dioxide, Water |

Microbial Biotransformation Pathways and Enzymatic Mechanisms (Academic Focus)

Microbial degradation is a key process for the removal of organic pollutants from soil and water. The biotransformation of halogenated and nitrated aromatic compounds has been extensively studied, revealing sophisticated enzymatic systems capable of cleaving stable chemical bonds.

Based on studies of analogous compounds like 2,6-dibromo-4-nitrophenol (2,6-DBNP), a plausible pathway for this compound can be proposed. nih.govresearchgate.net Bacteria from the genus Cupriavidus, for example, have been shown to utilize 2,6-DBNP as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.netdaneshyari.com The initial step in this degradation is catalyzed by a two-component FADH₂-dependent monooxygenase. nih.govresearchgate.net This enzyme system would likely catalyze the sequential denitration (removal of the nitro group) and debromination (removal of the bromine atom) of this compound.

The proposed enzymatic mechanism involves:

Initial Attack: A monooxygenase, in conjunction with a flavin reductase, would initiate the degradation. For a compound like 2,6-DBNP, the enzyme HnpA (monooxygenase) and HnpB (flavin reductase) catalyze the removal of the nitro group to form a brominated hydroquinone. nih.gov

Debromination: The same monooxygenase can then catalyze the removal of a bromine atom, leading to a hydroxyquinol intermediate. nih.gov

Ring Cleavage: The resulting intermediate, a substituted hydroxyquinol, is then subject to ring cleavage by a dioxygenase enzyme (like HnpC, a 6-BHQ 1,2-dioxygenase), opening the aromatic ring. nih.gov

Central Metabolism: The ring-cleavage products are further processed through central metabolic pathways.

Another well-established pathway for nitrophenol degradation in bacteria, particularly Gram-positive strains like Rhodococcus, is the 1,2,4-benzenetriol (BT) pathway. nih.gov In this pathway, a monooxygenase first hydroxylates the nitrophenol to form a nitrocatechol, which is then converted to 1,2,4-benzenetriol. This intermediate subsequently undergoes ring cleavage. nih.gov The specific pathway utilized for this compound would depend on the specific microbial species and its enzymatic machinery. researchgate.net The presence of multiple substituents (bromo, methoxy (B1213986), nitro) makes the molecule potentially recalcitrant, but also provides multiple points for initial enzymatic attack. mdpi.comepa.gov

Table 2: Key Enzymes in the Proposed Microbial Degradation of this compound (based on analogs)

| Enzyme Class | Specific Example (from analogs) | Catalyzed Reaction | Reference |

| Monooxygenase | HnpA (Cupriavidus sp.) | Sequential denitration and debromination | nih.govresearchgate.net |

| Flavin Reductase | HnpB (Cupriavidus sp.) | Provides reduced flavin (FADH₂) to the monooxygenase | nih.gov |

| Dioxygenase | HnpC (Cupriavidus sp.) | Aromatic ring cleavage of the hydroxyquinol intermediate | nih.gov |

Advanced Oxidation Processes (AOPs) for Mechanistic Degradation Studies in Environmental Chemistry

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants in water and wastewater. nih.gov AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.net These radicals can effectively break down complex organic molecules into simpler, less toxic substances, and ultimately achieve complete mineralization to CO₂, water, and inorganic ions. mdpi.commdpi.com

Common AOPs applicable to the degradation of this compound include:

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate •OH radicals. The reaction is enhanced by UV light in the photo-Fenton process.

Photocatalysis: This method typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water and oxygen to produce •OH and other ROS. mdpi.com

Ozonation: Ozone (O₃) can directly react with the target compound or decompose in water to form •OH radicals, particularly at higher pH. acs.org

Persulfate-Based AOPs: Activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) by heat, UV light, or transition metals generates sulfate radicals (SO₄⁻•), which are also powerful oxidants. aquaenergyexpo.comnih.gov

The degradation mechanism of this compound via AOPs would involve the electrophilic attack of •OH radicals on the aromatic ring. This leads to a series of reactions including hydroxylation, demethoxylation, denitration, and debromination. The initial attack can create hydroxylated intermediates, which are often more susceptible to further oxidation. Subsequent reactions lead to the opening of the aromatic ring, forming short-chain carboxylic acids (like oxalic acid) which are then mineralized. nih.gov The efficiency of AOPs depends on parameters like pH, temperature, catalyst concentration, and the presence of scavenging species in the water matrix. researchgate.netmdpi.com

Adsorption and Leaching Mechanisms in Environmental Matrices (Academic Focus on Physicochemical Interactions)

The transport and bioavailability of this compound in the environment are heavily influenced by its adsorption to soil and sediment particles. Adsorption is governed by the physicochemical properties of both the compound and the environmental matrix (e.g., soil organic matter content, clay type, pH). researchgate.netnih.gov

The key physicochemical properties influencing the adsorption of this compound include its water solubility, octanol-water partition coefficient (Kow), and acid dissociation constant (pKa). researchgate.net As a phenol (B47542), its ionization state is pH-dependent. At pH values below its pKa, it exists predominantly in its neutral, molecular form, which favors adsorption to organic matter via hydrophobic interactions. At pH values above its pKa, it exists as the anionic phenolate (B1203915), which may be repelled by negatively charged soil surfaces but can engage in cation bridging with clay minerals.

The potential adsorption mechanisms include:

Physisorption: Involves weaker intermolecular forces such as van der Waals forces and π-π interactions between the aromatic ring of the compound and components of soil organic matter. mdpi.com

Chemisorption: Involves stronger interactions like hydrogen bonding (between the hydroxyl/nitro groups and functional groups on soil surfaces) and electrostatic interactions (ion exchange). mdpi.comnih.gov

Leaching, the process by which the compound is transported downward through the soil profile with water, is inversely related to adsorption. A compound that is strongly adsorbed will be less mobile and less likely to leach into groundwater. Conversely, low adsorption and high water solubility would increase its leaching potential. The presence of the polar nitro and hydroxyl groups, along with the nonpolar bromo and methoxy groups, gives this compound an amphiphilic character that can lead to complex adsorption behavior. nih.govacs.orgnih.gov

Computational Modeling of Environmental Fate and Persistence (Theoretical Prediction of Degradation)

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, provides a cost-effective tool for predicting the environmental fate and persistence of chemicals when experimental data is limited. nih.gov These models correlate the structural properties of a molecule (molecular descriptors) with its environmental behavior, such as degradation rates or toxicity.

For this compound, QSAR models could be used to predict several key parameters:

Atmospheric Degradation Rate: Models can estimate the rate constant for the reaction with atmospheric hydroxyl radicals (kOH), which is the primary determinant of the compound's atmospheric lifetime. ut.ee These models often use descriptors related to the molecule's electronic structure.

Biodegradability: QSARs can predict the likelihood of a compound to be biodegraded by microorganisms. Descriptors such as molecular size, shape, and electronic parameters can be used to classify a compound as readily or not readily biodegradable.

Physicochemical Properties: Properties like log Kow, water solubility, and pKa, which are crucial for assessing adsorption and leaching, can be accurately estimated using computational methods.

These theoretical predictions are valuable for preliminary risk assessment and for prioritizing chemicals for further experimental testing. nih.gov For a substituted phenol like this compound, descriptors such as the energies of the highest occupied and lowest unoccupied molecular orbitals (E_HOMO and E_LUMO) and the octanol-water partition coefficient (Kow) would be highly relevant for predicting its reactivity and environmental distribution. nih.govut.ee

Conclusion and Future Research Perspectives on 2 Bromo 6 Methoxy 4 Nitrophenol

Synthesis and Characterization Advancements: Summary of Key Methodological Progress.

The synthesis of substituted phenols, such as 2-Bromo-6-methoxy-4-nitrophenol, has seen significant advancements aimed at improving efficiency, selectivity, and environmental sustainability. Traditional methods often involve electrophilic aromatic substitution, but the strong ortho-para directing effect of the hydroxyl group presents a challenge for achieving meta-substitution. rsc.orgrsc.org To overcome this, researchers have developed multi-step synthetic sequences. For instance, a common strategy for a related compound, 2-bromo-4-methoxy-5-nitrophenol, involves a four-step process starting with 2-bromo-4-methoxyphenol (B98834). This includes acetylation of the hydroxyl group to protect it, followed by nitration where the methoxy (B1213986) group directs the incoming nitro group, and finally hydrolysis to restore the phenolic hydroxyl group. This stepwise approach allows for high regioselectivity.

Recent progress also highlights the use of novel catalysts and reaction conditions to enhance yield and reduce environmental impact. For example, the use of recoverable phosphorus-based catalysts and the adoption of continuous flow reactors in industrial production can improve safety and cost-effectiveness. Furthermore, metal-free methodologies, such as using hydroxyl-functionalized boron nitride nanosheets for ipso-hydroxylation of arylboronic acids, represent a move towards more sustainable organic catalysis. researchgate.net

Characterization of these compounds is routinely performed using a suite of analytical techniques. Mass spectrometry is crucial for identifying halogenated phenols and determining the number and type of halogen atoms present. nih.govosti.gov Spectroscopic methods like ¹H-NMR, ¹³C-NMR, FT-IR, and UV-Vis are used to elucidate the detailed molecular structure. nih.gov For example, the melting point of this compound is reported to be between 116-120 °C. chemicalbook.comlookchem.com

Interactive Data Table: Reported Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₄ | chemicalbook.comlookchem.com |

| Molecular Weight | 248.03 g/mol | chemicalbook.com |

| Melting Point | 116-120 °C | chemicalbook.comlookchem.com |

| Boiling Point | 288.0±35.0 °C (Predicted) | chemicalbook.com |

| CAS Number | 115929-59-4 | chemicalbook.comlookchem.com |

Unexplored Reactivity and Derivatization Opportunities for Novel Compound Generation.

The structure of this compound offers several avenues for unexplored reactivity and the generation of novel derivatives. The presence of multiple functional groups—a bromine atom, a methoxy group, a nitro group, and a phenolic hydroxyl—provides a rich platform for chemical modification.

Key reaction types that can be explored include: